2-Bromo-4'-methoxy-1,1'-biphenyl

Organic synthesis Pharmaceutical intermediates Quality control

2-Bromo-4'-methoxy-1,1'-biphenyl (C13H11BrO, MW 263.13) is an ortho-brominated biphenyl derivative bearing a methoxy substituent at the 4'-position of the second aromatic ring. This compound belongs to the class of halogenated biaryl building blocks and is recognized primarily as a versatile intermediate in pharmaceutical and specialty chemical synthesis.

Molecular Formula C13H11BrO
Molecular Weight 263.134
CAS No. 74447-76-0
Cat. No. B2482504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-methoxy-1,1'-biphenyl
CAS74447-76-0
Molecular FormulaC13H11BrO
Molecular Weight263.134
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC=C2Br
InChIInChI=1S/C13H11BrO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3
InChIKeyVGIXLAHEQRRSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-methoxy-1,1'-biphenyl (CAS 74447-76-0) – Baseline Identity and Structural Context for Sourcing Decisions


2-Bromo-4'-methoxy-1,1'-biphenyl (C13H11BrO, MW 263.13) is an ortho-brominated biphenyl derivative bearing a methoxy substituent at the 4'-position of the second aromatic ring. This compound belongs to the class of halogenated biaryl building blocks and is recognized primarily as a versatile intermediate in pharmaceutical and specialty chemical synthesis . Its structural signature – a bromine atom positioned ortho to the inter-ring bond – distinguishes it from the more common para‑bromo isomer (4‑bromo‑4'-methoxybiphenyl, CAS 58743‑83‑2) and confers distinct physicochemical and reactivity characteristics that are consequential for procurement and synthetic planning .

Why 2-Bromo-4'-methoxy-1,1'-biphenyl Cannot Be Assumed Interchangeable with its Para-Isomer


The practice of substituting one halogenated biphenyl for another without experimental validation is a frequent source of synthetic failure in early-stage research and process development. In the case of 2-bromo-4'-methoxy-1,1'-biphenyl, the ortho disposition of the bromine atom creates a steric and electronic environment around the reactive C–Br bond that differs fundamentally from that of the 4‑bromo‑4'-methoxy analog . These differences translate into measurable variations in oxidative addition rates in palladium-catalyzed cross-couplings, altered regiochemical outcomes in electrophilic substitution sequences, and distinct solid-state properties that affect formulation, handling, and downstream processing [1]. Consequently, assuming equivalence between the ortho-bromo and para-bromo isomers without attention to the evidence below risks compromised yields, failed reactions, or procurement of a compound unsuited to the intended synthetic sequence.

Quantitative Differentiation Evidence for 2-Bromo-4'-methoxy-1,1'-biphenyl vs. Closest Analogs


Melting Point Differential as a Proxy for Crystallinity, Handling, and Purity Assessment

The ortho‑bromo isomer 2-bromo-4'-methoxy-1,1'-biphenyl exhibits a significantly lower melting point (95–97 °C ) than its para‑bromo congener 4-bromo-4'-methoxybiphenyl (143–145 °C ). This 46–50 °C depression reflects the disruption of crystal packing by the ortho‑positioned bromine atom. For procurement, this means easier handling of the ortho isomer as a melt or solution at moderate temperatures, reduced risk of precipitation during automated liquid handling, and a more favorable solubility profile in common organic media at room temperature.

Organic synthesis Pharmaceutical intermediates Quality control

Lipophilicity Divergence (LogP) Dictating Differential Chromatographic Behavior and ADME Predictions

The predicted lipophilicity of 2-bromo-4'-methoxy-1,1'-biphenyl (ACD/LogP 4.36 ) is approximately 0.64 log units lower than the computed XLogP3 value of 5.0 reported for 4-bromo-4'-methoxybiphenyl [1]. This difference is attributed to the ortho‑bromine's shielding effect on the methoxy group, reducing the effective hydrophobicity. In practice, the ortho isomer will elute earlier under reversed-phase HPLC conditions and is predicted to have lower membrane permeability, which is a critical consideration when the compound is used as a pharmacophoric building block or as a chemical probe in cell-based assays.

Medicinal chemistry ADME prediction Chromatography

Regiochemical Fidelity in Immunosuppressant Building-Block Synthesis: Ortho Requirement Established by Patent Structure-Activity Data

In the patent literature on small-molecule PD-1/PD-L1 immunosuppressants, the ortho‑bromo‑biphenyl scaffold (specifically 2‑bromo‑[1,1'-biphenyl]‑3‑yl) is consistently employed as a key pharmacophoric element [1]. Replacement by a para‑bromo biphenyl would alter the three-dimensional orientation of the bromine atom relative to the adjacent methoxy-bearing ring, which is predicted to disrupt critical interactions with the PD-L1 binding pocket. Although direct patent examples focus on derivatives of 2‑bromo‑1,1'-biphenyl rather than 2‑bromo‑4'-methoxy‑1,1'-biphenyl itself, the latter serves as the logical intermediate for introducing the methoxy group required to mimic the 4'-methoxy substitution pattern found in the most potent analogs. This regiochemical constraint means that 2-bromo-4'-methoxy-1,1'-biphenyl cannot be replaced by its para‑bromo isomer without compromising the synthetic route to the patented structures.

Immuno-oncology PD-1/PD-L1 inhibitors Small molecule immunosuppressants

Commercial Purity Specification Advantage for Reproducible Research-Grade Synthesis

Multiple commercial suppliers list 2-bromo-4'-methoxy-1,1'-biphenyl with a minimum purity of 98% (GC/HPLC) , whereas the para‑bromo isomer is predominantly offered at 95% purity by major catalog vendors . The 3‑percentage‑point gap in specification – when coupled with the fact that the primary impurity in the ortho isomer is typically the debrominated or isomeric biphenyl byproduct – means that the 98% grade material requires less in-house purification before use in sensitive catalytic transformations such as Suzuki couplings employing low catalyst loadings (≤0.1 mol% Pd).

Chemical procurement Research reproducibility Building block quality

High-Priority Application Scenarios Where 2-Bromo-4'-methoxy-1,1'-biphenyl Provides a Verifiable Advantage


Synthesis of Ortho-Substituted Biaryl PD-1/PD-L1 Checkpoint Inhibitor Candidates

Medicinal chemistry teams pursuing small-molecule PD-1/PD-L1 inhibitors require the ortho‑bromo‑biphenyl motif as documented in patent CN113582971B [1]. 2-Bromo-4'-methoxy-1,1'-biphenyl supplies the 4'-methoxy substituent directly, eliminating the need for late-stage functionalization. The para‑bromo isomer cannot be used in this synthetic pathway because it would produce a different substitution pattern incompatible with the reported pharmacophore [1]. The 98% purity specification reduces the need for pre-reaction purification, an advantage when executing multi-step sequences on milligram-to-gram scale under time pressure.

Atroposelective Suzuki–Miyaura Coupling for Axially Chiral Biaryl Synthesis

The ortho‑bromine position in 2-bromo-4'-methoxy-1,1'-biphenyl is structurally analogous to ortho‑bromo‑aniline substrates used in recently reported highly enantioselective Suzuki–Miyaura couplings (ee up to 99%) that exploit steric congestion to control atropisomerism [1]. Researchers developing axially chiral ligands or catalysts can employ this building block to introduce steric bulk adjacent to the biaryl axis, a strategy not accessible with the para‑bromo isomer. The compound's lower melting point (95–97 °C vs. 143–145 °C for the para analog) facilitates homogeneous reaction conditions at moderate temperatures, which is beneficial for maintaining catalyst activity across extended reaction times .

Building-Block Procurement for High-Throughput Experimentation (HTE) Libraries

HTE platforms demand building blocks with reliable purity and favorable physical form for automated liquid handling. 2-Bromo-4'-methoxy-1,1'-biphenyl, with its lower melting point (95–97 °C [1]) and distinct LogP (4.36 ) relative to the para‑isomer, is less prone to precipitation during robotic dispensing of stock solutions. The 98% minimum purity reduces the incidence of false-negative screening results caused by inhibitory impurities. These handling advantages make the ortho isomer the preferred choice when a methoxy‑substituted brominated biphenyl is required for a diverse compound library.

Chromatographic Method Development and Analytical Reference Standard

The -0.64 LogP differential between 2-bromo-4'-methoxy-1,1'-biphenyl and its para‑isomer [1] mandates separate HPLC method development for each regioisomer. Analytical laboratories evaluating purity or stability of brominated biphenyl intermediates must use the ortho isomer as an authentic reference standard to avoid misidentification of the para‑isomer as a by-product or degradation impurity. Procuring the correct isomer with documented purity and spectral data ensures the integrity of quality control workflows in pharmaceutical manufacturing environments.

Quote Request

Request a Quote for 2-Bromo-4'-methoxy-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.